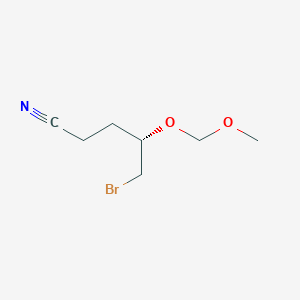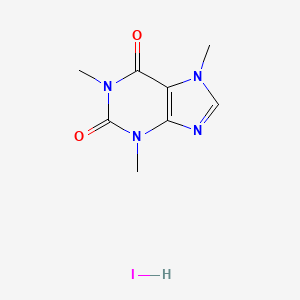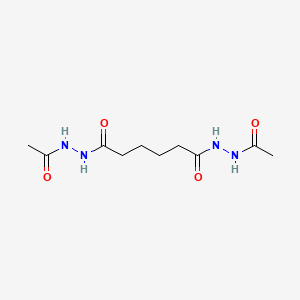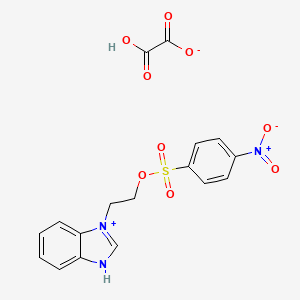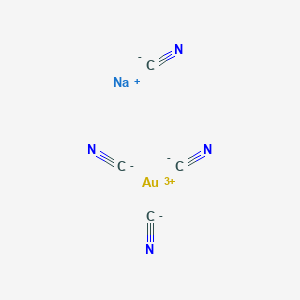
Sodium tetrakis(cyano-C)aurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrakis(cyano-C)aurate, with the chemical formula C₄AuN₄Na , is a coordination complex that features a gold center surrounded by four cyano ligands. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tetrakis(cyano-C)aurate can be synthesized through the reaction of sodium cyanide with gold(III) chloride. The reaction typically occurs in an aqueous medium under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of cyanide compounds and gold salts. The process requires stringent safety measures due to the toxicity of cyanide and the value of gold. The reaction is usually carried out in large reactors with precise temperature and pH control to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetrakis(cyano-C)aurate undergoes various chemical reactions, including:
Oxidation: The gold center can be oxidized, leading to changes in the oxidation state and reactivity of the compound.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or elemental gold.
Substitution: The cyano ligands can be substituted with other ligands, altering the properties and applications of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like phosphines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state gold complexes.
Reduction Products: Gold(I) complexes or elemental gold.
Substitution Products: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Sodium tetrakis(cyano-C)aurate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based materials.
Biology: Investigated for its potential in bioconjugation and imaging due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in cancer treatment and rheumatoid arthritis.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of sodium tetrakis(cyano-C)aurate involves its ability to interact with various molecular targets. The cyano ligands can coordinate with metal centers, while the gold center can participate in redox reactions. These interactions enable the compound to exert its effects in catalytic processes, biological systems, and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Potassium tetrakis(cyano-C)aurate: Similar in structure but with potassium as the counterion.
Sodium tetrakis(cyano-C)zincate: Features zinc instead of gold as the central metal.
Sodium tetrakis(cyano-C)ferrate: Contains iron as the central metal.
Uniqueness: Sodium tetrakis(cyano-C)aurate is unique due to the presence of gold, which imparts distinct optical, electrical, and catalytic properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
31395-95-6 |
|---|---|
Molekularformel |
C4AuN4Na |
Molekulargewicht |
324.03 g/mol |
IUPAC-Name |
sodium;gold(3+);tetracyanide |
InChI |
InChI=1S/4CN.Au.Na/c4*1-2;;/q4*-1;+3;+1 |
InChI-Schlüssel |
RTLMFXCEYQGKRK-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Au+3] |
Verwandte CAS-Nummern |
22806-79-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


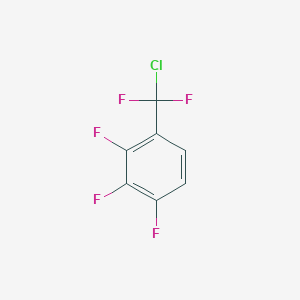

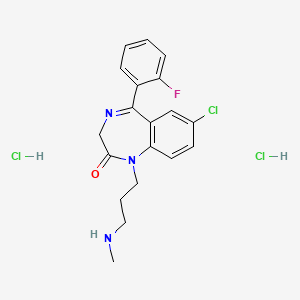
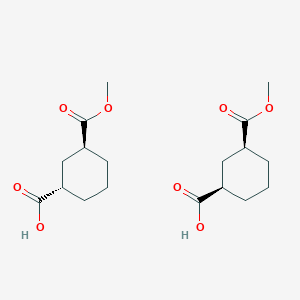
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)


